Cas no 41552-83-4 (Adenosine, N-cycloheptyl-)
Adenosine, N-cycloheptyl- structure
Product Name:Adenosine, N-cycloheptyl-
CAS-nummer:41552-83-4
MF:C17H25N5O4
MW:363.411503553391
CID:324339
PubChem ID:463722
Update Time:2025-04-19
Adenosine, N-cycloheptyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Adenosine, N-cycloheptyl-
- (2R,3R,4S,5R)-2-[6-(cycloheptylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- CHEMBL2113430
- (2R,3R,4S,5R)-2-(6-(Cycloheptylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- DTXSID00332752
- BDBM50408666
- (2R,3R,4S,5R)-2-[6-(cycloheptylamino)purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- n6-cycloheptyladenosine
- (2R,3R,4S,5R)-2-[6-(cycloheptylamino)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 41552-83-4
- (2R,3R,4S,5R)-2-(6-Cycloheptylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
-
- Inchi: 1S/C17H25N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-1-2-4-6-10/h8-11,13-14,17,23-25H,1-7H2,(H,18,19,21)/t11-,13-,14-,17-/m1/s1
- InChI-sleutel: LVRXGPGFWBAHOI-LSCFUAHRSA-N
- LACHT: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C=NC2C(=NC=NC1=2)NC1CCCCCC1)O)O
Berekende eigenschappen
- Exacte massa: 363.19065430g/mol
- Monoisotopische massa: 363.19065430g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 4
- Complexiteit: 464
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2
- Topologisch pooloppervlak: 126Ų
Adenosine, N-cycloheptyl- Gerelateerde literatuur
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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